molecular formula C11H11FN4 B15262688 2-(4-Fluorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine

2-(4-Fluorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine

Cat. No.: B15262688
M. Wt: 218.23 g/mol
InChI Key: AFZFTBDTMXSGOI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by a fused ring system that includes a triazole ring and a pyrazine ring, with a fluorophenyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another method involves the sequential exposure of pyrrole-2-carbonitrile-derived substrates to DMF-DMA and acyl hydrazide, leading to the formation of the desired triazolopyrazine compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation in large-scale reactors can enhance the efficiency and yield of the synthesis process. Additionally, the development of continuous flow processes can further optimize the production of this compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazolopyrazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine is unique due to its specific combination of a fluorophenyl group and a fused triazolopyrazine ring system

Properties

Molecular Formula

C11H11FN4

Molecular Weight

218.23 g/mol

IUPAC Name

2-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C11H11FN4/c12-9-3-1-8(2-4-9)11-14-10-7-13-5-6-16(10)15-11/h1-4,13H,5-7H2

InChI Key

AFZFTBDTMXSGOI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=N2)C3=CC=C(C=C3)F)CN1

Origin of Product

United States

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